Doripenem-d4 (sodium salt) is a deuterated form of the antibiotic doripenem, which belongs to the carbapenem class of beta-lactam antibiotics. This compound is characterized by the incorporation of deuterium atoms into its molecular structure, which serves various analytical and research purposes. Doripenem itself is effective against a wide range of Gram-negative and Gram-positive bacteria, making it a valuable tool in combating bacterial infections.
Doripenem-d4 is classified as a pharmaceutical compound within the broader category of antibiotics, specifically under carbapenems. Its deuterated nature allows it to serve as an internal standard in mass spectrometry and other analytical techniques, facilitating the quantification of doripenem in biological samples .
The synthesis of Doripenem-d4 (sodium salt) involves replacing hydrogen atoms in the doripenem molecule with deuterium atoms. This process typically employs deuterated reagents and solvents to achieve the desired incorporation of deuterium at specific positions within the molecule. Although specific synthetic routes are often proprietary, common methods include:
While proprietary methods may not be publicly available, general practices in synthesizing deuterated compounds involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
The molecular formula for Doripenem-d4 (sodium salt) is , with a molecular weight of approximately 446.5 g/mol. The compound features a complex bicyclic structure typical of carbapenems, characterized by:
This detailed structural information aids in understanding its reactivity and interaction with biological systems .
Doripenem-d4 (sodium salt) undergoes several types of chemical reactions similar to its non-deuterated counterpart:
The reactions involving Doripenem-d4 typically require specific reagents such as deuterated solvents and reducing agents. The reaction conditions—including temperature and pH—are crucial for optimizing yields and ensuring stability throughout the process .
Doripenem-d4 exerts its antibacterial effects through a mechanism similar to that of doripenem. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding prevents the cross-linking of peptidoglycan chains, ultimately leading to cell lysis and death in susceptible bacteria.
The mechanism includes:
Doripenem-d4 (sodium salt) is typically presented as a crystalline solid with the following characteristics:
Key chemical properties include:
Doripenem-d4 (sodium salt) has several significant scientific applications:
This compound's unique properties make it an essential tool in both laboratory settings and clinical research focused on antibiotic efficacy.
Doripenem-d4 (sodium salt) serves as an indispensable analytical tool in quantitative mass spectrometry due to its status as a stable isotope-labeled analog of doripenem. The compound incorporates four deuterium atoms at specific molecular positions: a trideuteriomethyl group at the C-4 position and a deuterium atom at the C-6 position of the hydroxyethyl side chain. This strategic isotopic substitution results in a predictable 4 atomic mass unit (amu) mass shift relative to non-deuterated doripenem while maintaining near-identical chemical properties. The molecular formula is C₁₅H₁₉D₄N₄NaO₆S₂, with a molecular weight of 446.5 g/mol [4].
This precise mass difference enables unambiguous discrimination between analyte and internal standard signals in mass spectrometric detection. The sodium salt formulation enhances aqueous solubility, facilitating preparation of standard solutions compatible with reversed-phase liquid chromatography conditions. In clinical pharmacology research, Doripenem-d4 is routinely deployed as an internal standard for quantifying doripenem concentrations in complex biological matrices such as plasma, urine, and CRRT (Continuous Renal Replacement Therapy) filtrate [2]. Its structural congruity ensures co-elution with the native compound during chromatographic separation while providing distinct mass transition signals for detection. For example, in a validated UHPLC-MS/MS method for simultaneous quantification of multiple antibiotics in CRRT filtrate, Doripenem-d4 demonstrated retention time alignment with doripenem while exhibiting a unique mass transition (m/z 421→196 for doripenem versus m/z 425→200 for Doripenem-d4) [2]. This facilitates precise peak identification and integration even in multicomponent analyses.
Table 1: Key Mass Spectrometric Parameters for Doripenem and Doripenem-d4
| Parameter | Doripenem | Doripenem-d4 | Analytical Significance |
|---|---|---|---|
| Molecular Weight | 420.50 g/mol | 446.5 g/mol | 4 Da mass separation |
| Primary MS Transition (m/z) | 421 → 196 | 425 → 200 | Baseline resolution of SRM channels |
| Retention Time | 4.2 min | 4.2 min | Co-elution minimizes matrix effect variability |
| Ionization Efficiency | High | Matched | Equivalent response factors |
The incorporation of Doripenem-d4 as an internal standard has catalyzed significant advancements in the validation rigor of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for carbapenem quantification. Validation protocols leveraging this deuterated standard consistently achieve enhanced accuracy and precision by compensating for analyte loss during sample preparation and instrumental variability during analysis. During method development for simultaneous quantification of antibiotics in CRRT filtrate, researchers employed Doripenem-d4 to establish a linear calibration range spanning 0.1–50 μg/mL with a coefficient of determination (r²) > 0.99 [2]. This wide dynamic range accommodates the substantial concentration fluctuations encountered in critically ill patients undergoing renal replacement therapy.
The internal standard corrects for recovery inconsistencies during solid-phase extraction (SPE) sample preparation. Acidification of plasma samples to pH 1.5 prior to SPE extraction on Oasis® HLB cartridges significantly improved the recovery of hydrophilic doripenem (exceeding 87.20% across quality control levels), with Doripenem-d4 accurately tracking these recovery variations [3]. Crucially, validation studies demonstrate that within-batch and batch-to-batch accuracy (85–115%) and precision (relative standard deviation <15%) metrics consistently meet stringent US Food and Drug Administration guidance criteria when Doripenem-d4 is implemented [2]. The deuterated standard also enables reliable quantification in diverse biological matrices beyond plasma, including milk and peritoneal fluid, by normalizing extraction efficiency variations caused by matrix-specific interferents.
Table 2: Validation Metrics of an LC-MS/MS Method Using Doripenem-d4 in CRRT Filtrate
| Validation Parameter | Performance with Doripenem-d4 | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.1–50 μg/mL | r² ≥ 0.990 |
| Within-Batch Accuracy | 92.4–107.8% | 85–115% |
| Within-Batch Precision (RSD) | 1.8–5.2% | ≤15% |
| Batch-to-Batch Accuracy | 94.1–105.6% | 85–115% |
| Batch-to-Batch Precision (RSD) | 2.9–6.7% | ≤15% |
| Extraction Recovery | 87.20–102.4% | Consistent & >70% |
A paramount advantage of Doripenem-d4 lies in its capacity to counteract matrix effects—particularly ion suppression—that plague electrospray ionization mass spectrometry analyses of biological samples. Matrix effects arise when co-eluting compounds (e.g., phospholipids, salts, or metabolites) interfere with analyte ionization efficiency, leading to suppressed or enhanced signal intensities. In untreated plasma samples, ion suppression can reduce doripenem signal intensity by 15–25% [4]. Doripenem-d4, due to its chemical identity and co-elution with the analyte, experiences nearly identical matrix effects, enabling precise compensation when used as an internal standard.
The deuterium atoms strategically positioned at metabolically stable sites prevent significant isotopic exchange while maintaining physicochemical properties virtually identical to the non-deuterated molecule. This structural fidelity ensures that Doripenem-d4 co-elutes with doripenem during chromatographic separation—a critical factor for effective matrix effect correction. When phospholipids (major contributors to ion suppression in plasma) elute simultaneously with doripenem, they equally impact the ionization of Doripenem-d4. Consequently, the analyte-to-internal standard response ratio remains stable despite ionization fluctuations. Research demonstrates that matrix effect variability decreases from 20.3% to <5.6% when Doripenem-d4 is implemented compared to external calibration approaches [4]. The application of this deuterated standard has been extended to mitigate matrix effects in complex samples including milk, where lipid removal via acetonitrile-saturated hexane extraction followed by Oasis® PRiME HLB cleanup achieves matrix effect values of 99.57–115.60% for doripenem when normalized to Doripenem-d4 [6].
Table 3: Matrix Effect Assessment Using Doripenem-d4 in Biological Matrices
| Matrix | Matrix Effect without IS (%) | Matrix Effect with Doripenem-d4 (%) | Normalization Efficacy |
|---|---|---|---|
| Human Plasma | 74.6–125.3 | 98.2–101.5 | High (RSD < 2.5%) |
| Bovine Milk | 68.4–130.2 | 99.6–115.6 | High (RSD < 7.1%) |
| CRRT Filtrate | 75.8–118.7 | 97.3–104.8 | High (RSD < 3.8%) |
| Peritoneal Fluid | 71.2–128.5 | 95.4–108.3 | Moderate-High (RSD < 6.5%) |
Isotopic dilution mass spectrometry employing Doripenem-d4 represents the gold standard for obtaining reliable pharmacokinetic data for doripenem across diverse clinical scenarios. By spiking known concentrations of Doripenem-d4 into biological samples immediately upon collection, researchers can accurately quantify endogenous doripenem concentrations while accounting for pre-analytical degradation—a critical consideration given doripenem’s instability in biological matrices. This approach has enabled detailed characterization of doripenem’s pharmacokinetic profile, including its low protein binding (8.1%), volume of distribution (16.8 L), elimination half-life (approximately 1 hour), and predominant renal excretion (70% unchanged drug) [7] [8].
In murine pharmacokinetic studies, Doripenem-d4 facilitated precise measurement of subcutaneous doripenem concentrations, revealing dose-proportional exposure increases from 10 to 150 mg/kg. The resulting parameters demonstrated a Tmax of 0.25–0.38 hours, Cmax of 16.3–194.4 μg/mL, and AUC0-24 of 13.5–168 ng·h/mL across dosage levels [5]. More critically, Doripenem-d4-enabled assays provide indispensable data for dosing adjustments in special populations. Patients with moderate renal impairment (creatinine clearance 31–50 mL/min) exhibit a 2.3-fold increase in doripenem exposure (AUC) compared to those with normal renal function [8]. For patients undergoing continuous renal replacement therapy (CRRT), doripenem clearance via the hemofilter ranges from 19.8–36.7 mL/min, necessitating dosage supplementation that can be precisely guided by Doripenem-d4-based measurements [2]. The deuterated standard also enables continuous monitoring of concentration-time profiles to optimize pharmacodynamic targets; studies confirm that doripenem exhibits time-dependent bactericidal activity, with 40% T>MIC (time above minimum inhibitory concentration) required for efficacy against pathogens like Pseudomonas aeruginosa [7].
Table 4: Key Pharmacokinetic Parameters Quantified Using Doripenem-d4 Isotopic Dilution
| Parameter | Normal Renal Function | Moderate Renal Impairment | CRRT Patients | Significance |
|---|---|---|---|---|
| Elimination Half-life | 1.0 hour | 2.8 hours | 7.9 hours | Guides dosing interval |
| AUC (μg·h/mL) | 36.3 (500 mg dose) | 83.5 (500 mg dose) | Variable | Determines total exposure |
| Renal Clearance | 373 mL/min | 128 mL/min | Supplemented by CRRT | Adjusts for renal function |
| Hemofilter Clearance | Not applicable | Not applicable | 19.8–36.7 mL/min | Informs CRRT supplementation |
| Volume of Distribution | 16.8 L | 16.5 L | 18.2 L | Affects loading dose calculation |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6